Cas no 19839-52-2 (2,9-Dihydro-1H-beta-carbolin-1-one)

2,9-Dihydro-1H-beta-carbolin-1-one is a heterocyclic organic compound belonging to the beta-carboline family, characterized by its fused indole and pyridine ring structure. This scaffold is of significant interest in medicinal chemistry due to its potential biological activity, including interactions with central nervous system receptors. The compound serves as a versatile intermediate for synthesizing alkaloids and pharmacologically active derivatives. Its rigid polycyclic framework offers structural stability, facilitating further functionalization for drug discovery applications. Researchers value its role in exploring neuroprotective, antitumor, or antimicrobial agents. High-purity grades ensure reproducibility in experimental studies, making it a reliable building block for developing novel therapeutic candidates.
2,9-Dihydro-1H-beta-carbolin-1-one structure
19839-52-2 structure
商品名:2,9-Dihydro-1H-beta-carbolin-1-one
CAS番号:19839-52-2
MF:C11H8N2O
メガワット:184.1940
MDL:MFCD20760162
CID:95563
PubChem ID:10877792

2,9-Dihydro-1H-beta-carbolin-1-one 化学的及び物理的性質

名前と識別子

    • 1H-Pyrido[3,4-b]indol-1-one, 2,9-dihydro-
    • 2,9-dihydropyrido[3,4-b]indol-1-one
    • 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
    • 1-hydroxy-beta-carboline
    • SGJQMRQYHMXDTI-UHFFFAOYSA-
    • 9H-Pyrido[3,4-b]indol-1-ol
    • 1,2-dihydro-beta-carboline-1-one
    • 2,9-Dihydro-1H-beta-carbolin-1-one
    • 9H-Pyrido[3,4-b]indole-1(2H)-one
    • SY237693
    • AS-64922
    • MFCD20760162
    • AC5157
    • InChI=1/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
    • DTXSID80446780
    • 19839-52-2
    • 1H,2H,9H-PYRIDO[3,4-B]INDOL-1-ONE
    • CHEMBL3401841
    • SCHEMBL7546861
    • SCHEMBL21384427
    • A919456
    • AKOS006370726
    • AKOS037645938
    • DB-369762
    • 2H,9H-PYRIDO[3,4-B]INDOL-1-ONE
    • MDL: MFCD20760162
    • インチ: 1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
    • InChIKey: SGJQMRQYHMXDTI-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(C([H])=C([H])N1[H])C1=C([H])C([H])=C([H])C([H])=C1N2[H]

計算された属性

  • せいみつぶんしりょう: 184.063662883g/mol
  • どういたいしつりょう: 184.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 44.9

2,9-Dihydro-1H-beta-carbolin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D685411-1g
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
19839-52-2 95%
1g
$695 2024-07-20
eNovation Chemicals LLC
D685411-0.25g
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
19839-52-2 95%
0.25g
$285 2024-07-20
abcr
AB533408-250mg
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one; .
19839-52-2
250mg
€462.60 2024-08-02
1PlusChem
1P002BXN-250mg
1H-Pyrido[3,4-b]indol-1-one, 2,9-dihydro-
19839-52-2 97%
250mg
$407.00 2023-12-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWL166-1g
2,9-dihydropyrido[3,4-b]indol-1-one
19839-52-2 97%
1g
¥3617.0 2024-04-23
eNovation Chemicals LLC
D685411-0.1g
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
19839-52-2 95%
0.1g
$210 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWL166-100.0mg
2,9-dihydropyrido[3,4-b]indol-1-one
19839-52-2 97%
100.0mg
¥1017.0000 2024-08-03
eNovation Chemicals LLC
D685411-0.25g
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
19839-52-2 95%
0.25g
$285 2025-02-20
eNovation Chemicals LLC
D685411-1g
2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one
19839-52-2 95%
1g
$695 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWL166-250mg
2,9-dihydropyrido[3,4-b]indol-1-one
19839-52-2 97%
250mg
¥1703.0 2024-04-23

2,9-Dihydro-1H-beta-carbolin-1-one 関連文献

2,9-Dihydro-1H-beta-carbolin-1-oneに関する追加情報

Recent Advances in the Study of 2,9-Dihydro-1H-beta-carbolin-1-one (CAS: 19839-52-2)

The compound 2,9-Dihydro-1H-beta-carbolin-1-one (CAS: 19839-52-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the beta-carboline family, exhibits a diverse range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the antitumor properties of 2,9-Dihydro-1H-beta-carbolin-1-one. The researchers employed a combination of in vitro and in vivo assays to demonstrate its efficacy in inhibiting the proliferation of various cancer cell lines, particularly those resistant to conventional chemotherapy. The compound was found to induce apoptosis through the activation of the intrinsic mitochondrial pathway, highlighting its potential as a novel chemotherapeutic agent.

Another significant advancement was reported in the field of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed that 2,9-Dihydro-1H-beta-carbolin-1-one exhibits neuroprotective effects by modulating the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its low cytotoxicity make it a promising candidate for further development as a therapeutic agent for neurodegenerative disorders.

In terms of synthetic chemistry, recent efforts have focused on improving the yield and scalability of 2,9-Dihydro-1H-beta-carbolin-1-one production. A 2023 paper in Organic Letters described a novel catalytic method using palladium nanoparticles, which significantly reduced reaction times and improved purity. This advancement is crucial for facilitating large-scale production and further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of 2,9-Dihydro-1H-beta-carbolin-1-one. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring structural modifications and formulation strategies to overcome these limitations.

In conclusion, 2,9-Dihydro-1H-beta-carbolin-1-one (CAS: 19839-52-2) represents a versatile scaffold with significant therapeutic potential across multiple disease areas. The recent advancements in understanding its biological activities and optimizing its synthesis pave the way for future drug development efforts. Continued research in this area is expected to yield important insights and potentially lead to novel therapeutic agents in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:19839-52-2)2,9-Dihydro-1H-beta-carbolin-1-one
A919456
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):184.0/307.0/629.0